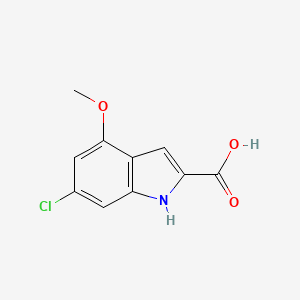
6-chloro-4-methoxy-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
“6-chloro-4-methoxy-1H-indole-2-carboxylic acid” is a chemical compound with the CAS Number: 1782640-77-0 . It has a molecular weight of 225.63 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for “6-chloro-4-methoxy-1H-indole-2-carboxylic acid” is1S/C10H8ClNO3/c1-15-9-3-5 (11)2-7-6 (9)4-8 (12-7)10 (13)14/h2-4,12H,1H3, (H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.
Applications De Recherche Scientifique
- Field: Virology
- Application: Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
- Method: These compounds were prepared and tested for their inhibitory activity against various viruses .
- Results: One of the compounds showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .
- Field: Immunology
- Application: Indole derivatives have been found to possess anti-inflammatory properties .
- Method: These compounds were synthesized and tested for their ability to reduce inflammation .
- Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as anti-inflammatory agents .
- Field: Oncology
- Application: Indole derivatives have been used in the treatment of cancer cells .
- Method: These compounds were synthesized and tested for their antiproliferative activity against various cancer cell lines .
- Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as anticancer agents .
Antiviral Activity
Anti-inflammatory Activity
Anticancer Activity
- Field: Virology
- Application: Indole derivatives have been reported to possess anti-HIV properties .
- Method: These compounds were synthesized and tested for their inhibitory activity against the HIV virus .
- Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as anti-HIV agents .
- Field: Biochemistry
- Application: Indole derivatives have been found to possess antioxidant properties .
- Method: These compounds were synthesized and tested for their ability to neutralize free radicals .
- Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as antioxidants .
- Field: Microbiology
- Application: Indole derivatives have been used in the treatment of microbial infections .
- Method: These compounds were synthesized and tested for their antimicrobial activity against various microbes .
- Results: The specific outcomes of these studies are not mentioned in the source, but the overall conclusion is that indole derivatives have potential as antimicrobial agents .
Anti-HIV Activity
Antioxidant Activity
Antimicrobial Activity
- Field: Biochemistry
- Application: Indole derivatives have been used as inhibitors of E. coli MurD ligase .
- Method & Results: The specific methods of application or experimental procedures, and the results or outcomes obtained are not available in the source .
- Field: Immunology
- Application: Indole derivatives have been used as interleukin-2 inducible T cell kinase inhibitors .
- Method & Results: The specific methods of application or experimental procedures, and the results or outcomes obtained are not available in the source .
Inhibitors of E. coli MurD ligase
Interleukin-2 Inducible T Cell Kinase Inhibitors
Inhibitors of Gli1-mediated Transcription in Hedgehog Pathway
Propriétés
IUPAC Name |
6-chloro-4-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTMCWOYEZEPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=C(N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-methoxy-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione](/img/structure/B1530612.png)
![1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1530613.png)
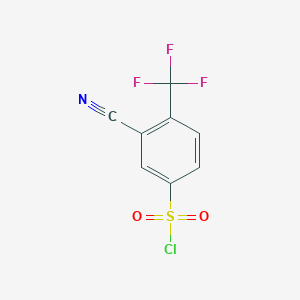
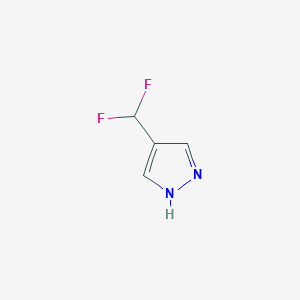
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide](/img/structure/B1530619.png)
![2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione](/img/structure/B1530620.png)
![4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530621.png)

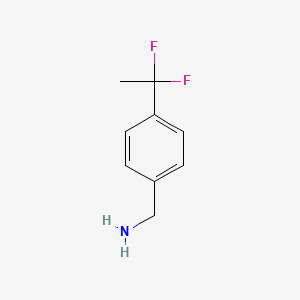
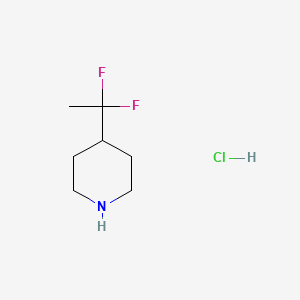

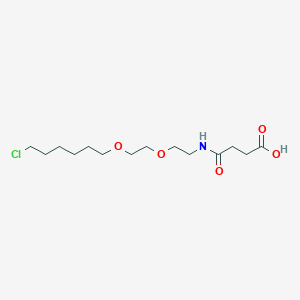
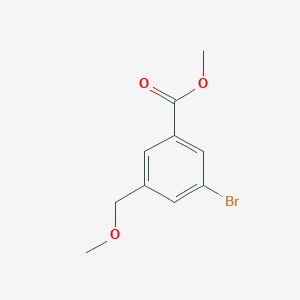
![3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530630.png)